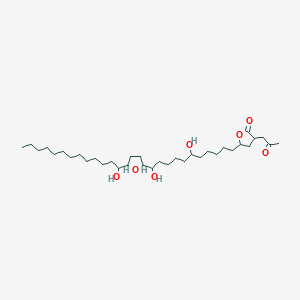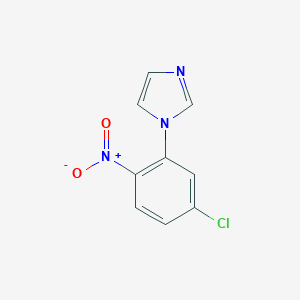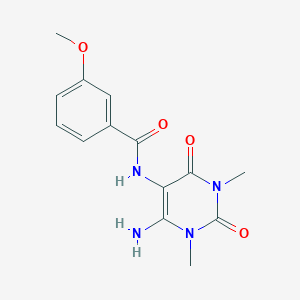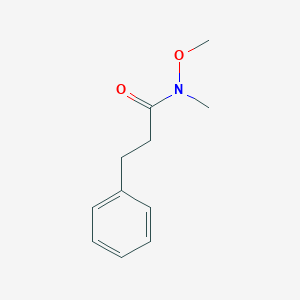
N-methoxy-N-methyl-3-phenylpropanamide
Übersicht
Beschreibung
N-methoxy-N-methyl-3-phenylpropanamide is a compound that falls within the scope of organic chemistry, particularly in the realm of amide chemistry. Its relevance spans various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, which are closely related to N-methoxy-N-methyl-3-phenylpropanamide, involves palladium-catalyzed coupling reactions that allow the introduction of a carbonyl equivalent to sp and sp2 carbon atoms, providing a versatile basis for further chemical manipulations (Murakami et al., 1998). Efficient one-pot synthesis methods from carboxylic acids have also been developed to prepare N-methoxy-N-methylamides in excellent yields (Kim et al., 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of similar compounds have been extensively studied using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide detailed insights into their crystalline structure, geometrical parameters, and electronic properties, including HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
Chemoselective reactions of related compounds with electrophiles have been explored, yielding products like hexahydro-4-pyrimidinones and oxazolidines. These reactions underscore the compounds' reactivity and potential for generating a diverse range of chemical structures (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-methoxy-N-methyl-3-phenylpropanamide and related compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined experimentally and are essential for handling and processing these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of N-methoxy-N-methyl-3-phenylpropanamide, play a significant role in their application in synthesis and material science. Studies have explored the methoxycarbonylation reactions, highlighting the compounds' utility in organic synthesis and their potential as intermediates in pharmaceuticals and materials science (Núñez Magro et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Compound Development :
- Bourke & Collins (1997) demonstrated the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into dimethyl ortho ester using a compound structurally similar to N-methoxy-N-methyl-3-phenylpropanamide, highlighting its potential in synthetic organic chemistry (Bourke & Collins, 1997).
Pharmacology and Analgesic Properties :
- Van Bever et al. (1976) investigated a series of N-phenylpropanamides, similar to N-methoxy-N-methyl-3-phenylpropanamide, for their potent analgesic properties, indicating its relevance in medicinal chemistry (Van Bever, Niemegeers, Schellekens, & Janssen, 1976).
Chemoselective Reactions and Derivative Synthesis :
- Hajji et al. (2002) studied the chemoselective reactions of a structurally related compound, demonstrating its utility in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Antifungal Activity and Compound Synthesis :
- Yang et al. (2017) synthesized novel trifluoroatrolactamide derivatives, similar to N-methoxy-N-methyl-3-phenylpropanamide, and assessed their moderate antifungal activity (Yang et al., 2017).
Synthetic Utility in Organic Chemistry :
- Balasubramaniam & Aidhen (2008) reviewed the growing synthetic utility of Weinreb amide (a category including N-methoxy-N-methylamide), highlighting its effectiveness as an acylating agent and its use in the synthesis of complex organic molecules (Balasubramaniam & Aidhen, 2008).
Analytical Characterizations and Forensic Applications :
- Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, related to N-methoxy-N-methyl-3-phenylpropanamide, for forensic applications, highlighting the substance's relevance in identifying new psychoactive substances (Wallach et al., 2016).
Wirkmechanismus
Safety and Hazards
N-methoxy-N-methyl-3-phenylpropanamide is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVULNURROKXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396380 | |
| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-3-phenylpropanamide | |
CAS RN |
170646-96-5 | |
| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


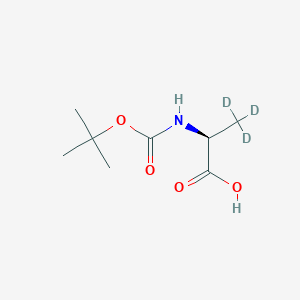

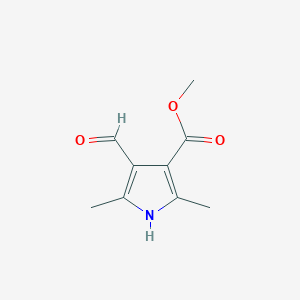


![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)



